molecular formula C30H45N9O8 B1279673 Bradykinin (1-6) CAS No. 23815-88-5

Bradykinin (1-6)

Cat. No. B1279673
CAS RN: 23815-88-5
M. Wt: 659.7 g/mol
InChI Key: DXJRNQYAYGIHLF-VUBDRERZSA-N
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Description

Bradykinin (1-6) is a fragment of the larger peptide Bradykinin, which is a member of the kallikrein–kinin system (KKS). It is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in a number of signaling mechanisms .


Synthesis Analysis

Bradykinin is a product of the kallikrein-induced breakdown of high-molecular-weight kininogen (HMWK) in the kinin cascade . The low molecular weight kininogen (LMWK) is cleaved by tissue kallikrein into a 10-amino-acid peptide, lysyl-bradykinin (kallidin), with a sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg .


Molecular Structure Analysis

The molecular formula of Bradykinin (1-6) is C30H45N9O8 . The molecular weight is 659.7 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[2-[[ (2S)-1-[[ (2S)-1-[[ (2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid .


Chemical Reactions Analysis

Bradykinin induced signaling is mediated through kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2). The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bradykinin (1-6) include a molecular weight of 659.7 g/mol . The molecular formula is C30H45N9O8 .

Scientific Research Applications

COVID-19 and Inflammatory Diseases

Bradykinin plays a crucial role in the inflammatory response, which has been particularly highlighted in the context of COVID-19. It is involved in the regulation of vascular permeability and the mediation of inflammation, which are key factors in the progression of COVID-19 and related complications. The upregulation of cytokines like IL-6, IL-1β, IL-8, and IL-2 due to bradykinin signaling can lead to fibrosis and cardiovascular issues, which are common in severe cases of COVID-19 .

Vascular Permeability and Blood Flow

As a potent vasoactive peptide, Bradykinin (1-6) induces vasodilation in peripheral circulation, which decreases arterial tone and increases blood flow. This function is essential in various physiological and pathological conditions, such as controlling blood pressure and contributing to the inflammatory response by facilitating plasma extravasation .

Inflammatory Response Pathway

Bradykinin is a key mediator in the kallikrein–kinin system (KKS), associated with the inflammatory response pathway. It mediates diverse functions in vascular permeability, including thrombosis and blood coagulation. During inflammatory conditions, bradykinin promotes cellular movement from blood to tissues and activates various cells like mast cells and macrophages, which are crucial for the immune response .

Molecular Imaging

Bradykinin receptors, B1 and B2, are promising targets for molecular imaging agents. These agents can be used to visualize and quantify receptor expression in various diseases, including inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer. Molecular imaging of bradykinin receptors can guide therapeutic interventions and contribute to personalized medicine approaches .

Pain Management

The bradykinin B1 and B2 receptors are involved in nociceptor activation and can be targeted for pain management. Bradykinin-induced signaling can lead to a pro-inflammatory state, which is often associated with pain. Therefore, modulating the activity of bradykinin receptors can be a strategy for developing new analgesics .

Therapeutic Targeting

Given its involvement in various signaling pathways and disease states, bradykinin and its receptors are of immense therapeutic value. Strategies to either agonize or antagonize these receptors can be developed for treating diseases where bradykinin signaling is perturbed, such as in certain cardiovascular diseases, inflammatory conditions, and some forms of cancer .

Mechanism of Action

Target of Action

Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .

Mode of Action

Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .

Biochemical Pathways

The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .

Pharmacokinetics

It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .

Result of Action

The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .

Action Environment

The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .

Safety and Hazards

Bradykinin (1-6) should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Bradykinin is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms. This brings bradykinin to the core point as a molecule of immense therapeutic value. Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin mediated signaling mechanisms involved in the pathological conditions .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRNQYAYGIHLF-VUBDRERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin (1-6)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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